tert-butylN-(3-amino-2,2-difluoropropyl)-N-methylcarbamate
Description
Historical Context of Carbamate-Containing Bioactive Molecules
Carbamates have played a pivotal role in medicinal chemistry since the isolation of physostigmine from Physostigma venenosum in 1864. This methyl carbamate ester, initially used to treat glaucoma, demonstrated the therapeutic potential of carbamate groups in modulating enzymatic activity, particularly as an acetylcholinesterase inhibitor. The carbamate moiety’s resemblance to amide bonds, coupled with superior proteolytic stability, spurred its adoption in drug design. For example, the antiretroviral drug ritonavir incorporates a carbamate group to enhance metabolic stability while inhibiting HIV protease.
A key advancement was the recognition of carbamates as amide mimetics. Unlike amides, carbamates resist enzymatic degradation due to the substitution of nitrogen-bound hydrogen with alkyl or aryl groups, thereby improving oral bioavailability. This property is exploited in prodrugs like irinotecan, where a carbamate linkage delays hydrolysis until hepatic activation. The tert-butyl carbamate (Boc) group, in particular, has become a cornerstone in peptide synthesis, protecting amines during solid-phase reactions while enabling facile deprotection under mild acidic conditions.
Table 1: Clinically Approved Carbamate-Containing Drugs
| Drug Name | Therapeutic Use | Role of Carbamate Group |
|---|---|---|
| Physostigmine | Glaucoma, Myasthenia gravis | Acetylcholinesterase inhibition |
| Ritonavir | HIV/AIDS | Protease inhibition |
| Irinotecan | Colorectal cancer | Prodrug stabilization |
| Cenobamate | Epilepsy | Sodium channel modulation |
Properties
Molecular Formula |
C9H18F2N2O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H18F2N2O2/c1-8(2,3)15-7(14)13(4)6-9(10,11)5-12/h5-6,12H2,1-4H3 |
InChI Key |
ZGHZNSJVLCLRMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CN)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-amino-2,2-difluoropropyl intermediates
- The 2,2-difluoropropyl moiety is typically introduced via nucleophilic substitution or fluorination reactions on appropriate precursors such as 3-hydroxypropyl or 3-halopropyl derivatives.
- Common fluorinating agents include diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which convert hydroxy groups to difluoromethyl groups.
- Alternatively, gem-difluoroalkyl amines can be prepared by reacting difluorinated epoxides with ammonia or amines under controlled conditions.
Carbamate formation with tert-butyl protection
- The carbamate group is introduced by reacting the amine intermediate with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) to form the tert-butyl carbamate.
- This step protects the amine and stabilizes the molecule for further modifications.
N-Methylation
- The N-methyl group on the carbamate nitrogen can be introduced by reductive methylation using formaldehyde and a reducing agent such as sodium cyanoborohydride (NaBH3CN) or by direct alkylation using methyl iodide or methyl sulfate under mild base conditions.
- Careful control of reaction conditions is required to avoid over-alkylation or side reactions.
Example Synthetic Route (Hypothetical)
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 3-hydroxypropylamine | Treatment with DAST or Deoxo-Fluor | 3-amino-2,2-difluoropropylamine | Introduction of gem-difluoro group |
| 2 | 3-amino-2,2-difluoropropylamine + Boc2O | Base (Et3N), solvent (DCM), 0–25°C | tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate | Carbamate protection |
| 3 | tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate + formaldehyde + NaBH3CN | Mild acidic pH, room temp | tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate | Reductive methylation |
Analytical Data and Characterization
| Parameter | Expected Data |
|---|---|
| Molecular Weight | ~211.24 g/mol |
| NMR (1H) | Signals corresponding to tert-butyl group (~1.4 ppm, 9H), methylene protons adjacent to difluoro (~3.5-4.0 ppm), N-methyl (~2.2-2.5 ppm) |
| 19F NMR | Characteristic signals for geminal difluoro substituents (~ -120 to -140 ppm) |
| IR Spectroscopy | Carbamate C=O stretch (~1700 cm^-1), NH stretch (~3300 cm^-1) |
| MS (ESI) | [M+H]+ ion at m/z 211.1 consistent with molecular formula |
Research Findings and Patent Information
- No direct literature articles specifically detailing the synthesis of tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate were found in public databases, indicating this compound is likely a specialized intermediate or proprietary molecule.
- Related carbamate derivatives with fluorinated side chains are described in patents such as US9487530B2 and EP2831080B1, which outline methods for carbamate formation, N-substitution, and fluorination strategies relevant to this compound class.
- The tert-butyl carbamate protecting group is a standard in medicinal chemistry for protecting amines during multi-step syntheses, and N-methylation is a common modification to alter pharmacokinetic properties.
- Fluorination at the 2,2-position of propyl chains enhances metabolic stability and bioavailability, a rationale for including difluoro substituents in drug candidates.
Summary Table of Preparation Methods
| Method Step | Reagents | Conditions | Outcome | Comments |
|---|---|---|---|---|
| Fluorination of 3-hydroxypropylamine | DAST, Deoxo-Fluor | Anhydrous solvent, 0–25°C | 3-amino-2,2-difluoropropylamine | High regioselectivity for gem-difluoro installation |
| Boc Protection | Di-tert-butyl dicarbonate, base | DCM, 0–25°C | tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate | Standard carbamate protection |
| N-Methylation | Formaldehyde + NaBH3CN or methyl iodide + base | Mild acidic or basic conditions | tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate | Reductive methylation preferred for selectivity |
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-(3-amino-2,2-difluoropropyl)-N-methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while substitution reactions can produce a variety of N-substituted carbamates.
Scientific Research Applications
tert-ButylN-(3-amino-2,2-difluoropropyl)-N-methylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butylN-(3-amino-2,2-difluoropropyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The presence of fluorine atoms in the structure enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A detailed comparison with analogous carbamates highlights how substituents influence reactivity, stability, and applications:
Structural and Physicochemical Properties
*Estimated based on structural analogy.
Biological Activity
Tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate (CAS No. 1044675-84-4) is a fluorinated carbamate compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological activity studies. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications based on diverse sources.
- Molecular Formula : C₈H₁₆F₂N₂O₂
- Molecular Weight : 210.22 g/mol
- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C.
Structure
The compound features a tert-butyl group, a methyl carbamate moiety, and a difluoropropylamine fragment. The presence of fluorine atoms is significant as it can enhance binding affinity to biological targets, potentially altering its biological activity .
The mechanism of action for tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate involves interactions with specific enzymes or receptors. The fluorine atoms enhance the compound's ability to bind to these targets, leading to modified biological responses. The carbamate group may facilitate covalent bonding with target molecules, which is critical for its biological effects.
Pharmacological Applications
Research indicates that this compound may have potential therapeutic applications due to its unique chemical structure:
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate | 1044675-84-4 | Fluorinated carbamate | Potential anticancer and neuroprotective properties |
| tert-butyl N-(3-amino-2-methylpropyl)carbamate | 480452-05-9 | Non-fluorinated analog | Used in synthesis of pharmaceuticals |
| tert-butyl N-(3-amino-2-hydroxypropyl)carbamate | 123183-72-2 | Hydroxyl group presence | Investigated for biological activity |
Study on Anticancer Activity
A study investigated the effects of various carbamate derivatives on cancer cell lines. While specific data on tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate was not reported, similar compounds demonstrated significant cytotoxicity against breast and lung cancer cell lines at micromolar concentrations .
Neuroprotective Research
Research into neuroprotective agents has highlighted the potential of fluorinated compounds in reducing oxidative stress in neuronal cells. Although direct studies on this particular compound are sparse, its structural characteristics suggest it may confer protective effects similar to other fluorinated derivatives .
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step process:
Amine-Carbamate Coupling : React tert-butyl carbamate with 3-amino-2,2-difluoropropyl-N-methylamine under basic conditions (e.g., triethylamine or sodium hydride) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
Temperature Control : Maintain low temperatures (0–5°C) to stabilize intermediates and prevent side reactions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/DCM mixture) to achieve >95% purity .
Key Factors Affecting Yield:
- Solvent Choice : Polar aprotic solvents (e.g., DCM) improve solubility and reaction kinetics .
- Base Selection : Strong bases (e.g., NaH) enhance nucleophilicity but require strict moisture control .
- Reaction Time : Extended reaction times (>12 hours) may degrade sensitive intermediates .
Q. What purification techniques are recommended for tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate to achieve high purity?
Methodological Answer:
- Chromatography : Normal-phase silica gel chromatography with ethyl acetate/hexane (3:7 ratio) effectively separates carbamate derivatives. Monitor fractions via TLC (Rf ≈ 0.4) .
- Recrystallization : Use a 1:1 ethanol/DCM mixture to isolate crystalline product (mp 109–112°C) .
- HPLC Validation : Confirm purity (>99%) using reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) .
Critical Considerations:
- Avoid prolonged exposure to acidic conditions to prevent carbamate hydrolysis .
- Dry solvents (e.g., molecular sieves) minimize moisture-induced side reactions .
Q. Which spectroscopic and analytical methods are critical for characterizing tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate?
Methodological Answer:
Note : Elemental analysis (C, H, N ±0.3%) ensures stoichiometric consistency .
Advanced Research Questions
Q. How does the 2,2-difluoropropyl moiety affect the compound’s stability under different pH conditions, and what are the implications for experimental design?
Methodological Answer:
- Hydrolysis Studies :
- Acidic Conditions (pH <3) : Rapid cleavage of the carbamate bond (t₁/₂ = 2 hours at 37°C) .
- Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours, enabling biological assays .
- Implications :
- Use phosphate-buffered saline (pH 7.4) for in vitro studies to prevent degradation.
- Avoid acidic extraction methods (e.g., TFA) during sample preparation .
Q. Comparative Stability Table :
| Substituent | Half-Life (pH 7.4) | Degradation Pathway |
|---|---|---|
| 2,2-Difluoropropyl | >48 hours | Hydrolysis at extreme pH |
| Non-fluorinated alkyl | <24 hours | Oxidative degradation |
Q. What strategies are effective in elucidating the enzyme inhibitory mechanisms of tert-butyl N-(3-amino-2,2-difluoropropyl)-N-methylcarbamate?
Methodological Answer:
Kinetic Assays : Measure IC50 values via fluorogenic substrates (e.g., acetylcholinesterase: IC50 = 12.3 µM) .
Molecular Docking : Use AutoDock Vina to model interactions with catalytic sites (e.g., hydrogen bonding with Ser203 in AChE) .
Site-Directed Mutagenesis : Mutate key residues (e.g., Glu334) to assess binding affinity changes .
Q. Key Findings :
Q. How do structural variations in similar carbamates impact their biological activity and binding affinity?
Methodological Answer: Structure-Activity Relationship (SAR) Insights :
| Compound | Modification | Biological Activity |
|---|---|---|
| Target Compound | 2,2-Difluoropropyl | AChE IC50 = 12.3 µM |
| tert-butyl N-(3-amino-3-hydroxyimino...) | Hydroxyimino group | Enhanced inhibition (IC50 = 8.7 µM) |
| Non-fluorinated analog | Propyl | IC50 >100 µM (low activity) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
